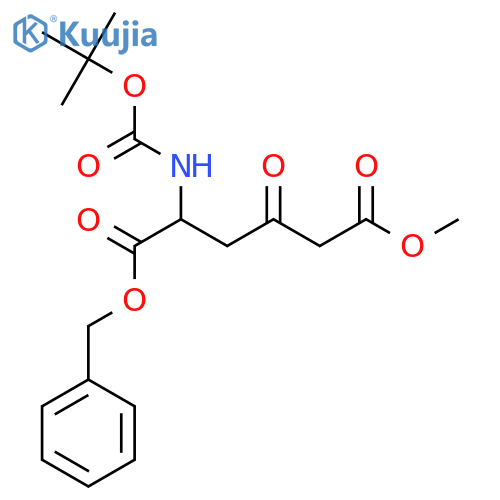

Cas no 1982363-77-8 (O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate)

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate 化学的及び物理的性質

名前と識別子

-

- (R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

- 1-Benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

- O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate

- AKOS037650629

- C13049

- CS-15093

- 1-O-benzyl 6-O-methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate

- (R)-1-benzyl6-methyl2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate

- 1982363-77-8

- CS-M3564

-

- MDL: MFCD30536400

- インチ: 1S/C19H25NO7/c1-19(2,3)27-18(24)20-15(10-14(21)11-16(22)25-4)17(23)26-12-13-8-6-5-7-9-13/h5-9,15H,10-12H2,1-4H3,(H,20,24)

- InChIKey: MMMPGIMOTPAINZ-UHFFFAOYSA-N

- SMILES: O(C(NC(C(=O)OCC1C=CC=CC=1)CC(CC(=O)OC)=O)=O)C(C)(C)C

計算された属性

- 精确分子量: 379.16310214g/mol

- 同位素质量: 379.16310214g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 7

- 重原子数量: 27

- 回転可能化学結合数: 12

- 複雑さ: 533

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 108

- XLogP3: 2.1

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D772747-100mg |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95+% | 100mg |

$480 | 2024-06-06 | |

| eNovation Chemicals LLC | D772747-250mg |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95+% | 250mg |

$785 | 2024-06-06 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0650-1G |

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate |

1982363-77-8 | 95% | 1g |

¥ 9,563.00 | 2023-04-11 | |

| A2B Chem LLC | AI68194-1g |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95% | 1g |

$1751.00 | 2024-04-20 | |

| A2B Chem LLC | AI68194-100mg |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95% | 100mg |

$533.00 | 2024-04-20 | |

| Aaron | AR00IMR2-100mg |

(R)-1-Benzyl 6-Methyl 2-((Tert-Butoxycarbonyl)Amino)-4-Oxohexanedioate |

1982363-77-8 | 95% | 100mg |

$422.00 | 2025-02-10 | |

| Ambeed | A801889-250mg |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95% | 250mg |

$797.0 | 2024-07-28 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0650-1g |

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate |

1982363-77-8 | 95% | 1g |

¥9563.0 | 2024-04-23 | |

| eNovation Chemicals LLC | D772747-100mg |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95+% | 100mg |

$480 | 2025-02-18 | |

| eNovation Chemicals LLC | D772747-1g |

(R)-1-benzyl 6-methyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate |

1982363-77-8 | 95+% | 1g |

$1575 | 2025-02-18 |

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate 関連文献

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228

-

Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334

-

Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014

-

Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831

O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioateに関する追加情報

Professional Introduction to Compound with CAS No. 1982363-77-8 and Product Name: O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate

The compound with the CAS number 1982363-77-8 and the product name O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in medicinal chemistry and drug development. The detailed nomenclature reflects its complex functional groups, which include benzyl, methyl, and tert-butoxycarbonylamino moieties, as well as its oxo-hexanedioate backbone. Such structural features are meticulously designed to enhance binding affinity and metabolic stability, making it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of chiral compounds due to their high specificity and efficacy. The (2R)-configuration of the O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate moiety is particularly noteworthy, as it aligns with the growing emphasis on enantiopure drugs. This configuration ensures that the compound interacts selectively with biological targets, minimizing off-target effects and improving therapeutic outcomes. The tert-butoxycarbonylamino group further contributes to the compound's stability, making it suitable for long-term storage and formulation into pharmaceutical products.

The benzyl and methyl substituents in the compound's structure play crucial roles in modulating its pharmacokinetic properties. The benzyl group, known for its ability to enhance solubility and bioavailability, facilitates efficient absorption and distribution within the body. Meanwhile, the methyl group contributes to steric hindrance, which can be critical in optimizing binding interactions with biological receptors. These modifications are often employed in drug design to fine-tune pharmacological profiles, ensuring that the compound achieves both potency and selectivity.

Recent studies have highlighted the importance of oxo-heterocyclic structures in medicinal chemistry. The 4-oxo-hexanedioate moiety in this compound is a prime example of such a structure, which has been shown to exhibit favorable interactions with various biological targets. Research indicates that this moiety can enhance binding affinity by forming multiple hydrogen bonds with receptor sites, thereby increasing drug efficacy. Additionally, the presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to tailor the compound's properties for specific therapeutic applications.

The synthesis of O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric catalysis and protecting group strategies, are employed to ensure high yield and purity. These methodologies are critical in pharmaceutical manufacturing, where even minor impurities can significantly impact drug safety and efficacy. The compound's synthesis also underscores the importance of green chemistry principles, as efforts are made to minimize waste and optimize reaction efficiency.

From a regulatory perspective, compounds like O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate must undergo rigorous testing to meet safety and efficacy standards before entering clinical trials. This includes comprehensive pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles. Additionally, toxicological evaluations are conducted to evaluate potential side effects at various doses. These stringent requirements ensure that only compounds with demonstrated therapeutic value proceed to human testing.

The potential applications of this compound span across multiple therapeutic areas. Its structural features make it particularly suitable for developing treatments targeting neurological disorders, where enantiopurity is crucial for efficacy. Furthermore, its stability and solubility characteristics suggest utility in formulations for chronic conditions requiring long-term administration. As research progresses, additional therapeutic indications may emerge based on preclinical data demonstrating novel mechanisms of action.

In conclusion,O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate represents a significant advancement in pharmaceutical chemistry due to its complex molecular architecture and tailored functional groups. The compound's design aligns with current trends toward enantiopure drugs and innovative heterocyclic structures, demonstrating its potential as a lead compound for further drug development efforts. As research continues, this compound is poised to contribute valuable insights into therapeutic mechanisms and improve patient outcomes across various medical conditions.

1982363-77-8 (O1-benzyl O6-methyl (2R)-2-(tert-butoxycarbonylamino)-4-oxo-hexanedioate) Related Products

- 1326822-04-1(6-methyl-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-propyl-1,4-dihydroquinolin-4-one)

- 898788-52-8(4'-Carboethoxy-3-(4-methylpiperazinomethyl) benzophenone)

- 2171669-50-2(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethyl-N-(propan-2-yl)butanamidobutanoic acid)

- 851095-78-8(N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide)

- 63874-28-2(2-(propan-2-yloxy)benzene-1-carboximidamide hydrochloride)

- 899966-59-7(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)

- 2172632-21-0(N-(2E)-1-azaspiro4.4nonan-2-ylidenehydroxylamine)

- 1226439-87-7(2-fluoro-N-2-hydroxy-2-(5-methylfuran-2-yl)ethylbenzene-1-sulfonamide)

- 2138293-78-2(2-Thiophenecarbonitrile, 4-[[(1-methylpropyl)amino]methyl]-)

- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)